Cycloocta-1,5-diene;1-[2-(2,5-diphenylphospholan-1-yl)ethyl]-2,5-diphenylphospholane;rhodium;tetrafluoroborate
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Overview
Description
Cycloocta-1,5-diene;1-[2-(2,5-diphenylphospholan-1-yl)ethyl]-2,5-diphenylphospholane;rhodium;tetrafluoroborate is a complex organometallic compound. It is composed of a rhodium center coordinated to cycloocta-1,5-diene and a bisphospholane ligand. This compound is often used in catalysis due to its unique chemical properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cycloocta-1,5-diene;1-[2-(2,5-diphenylphospholan-1-yl)ethyl]-2,5-diphenylphospholane;rhodium;tetrafluoroborate typically involves the coordination of rhodium with cycloocta-1,5-diene and the bisphospholane ligand. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the rhodium center. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete coordination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and controlled environments ensures high yield and purity of the final product. The process involves careful monitoring of reaction conditions such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Cycloocta-1,5-diene;1-[2-(2,5-diphenylphospholan-1-yl)ethyl]-2,5-diphenylphospholane;rhodium;tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The rhodium center can be oxidized under specific conditions, leading to the formation of higher oxidation state complexes.
Reduction: The compound can be reduced to form lower oxidation state rhodium complexes.
Substitution: Ligands coordinated to the rhodium center can be substituted with other ligands, altering the compound’s properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of rhodium(III) complexes, while reduction can yield rhodium(I) complexes. Substitution reactions can produce a wide range of rhodium complexes with different ligands.
Scientific Research Applications
Cycloocta-1,5-diene;1-[2-(2,5-diphenylphospholan-1-yl)ethyl]-2,5-diphenylphospholane;rhodium;tetrafluoroborate has numerous applications in scientific research:
Chemistry: It is widely used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and cross-coupling reactions.
Biology: The compound’s catalytic properties are explored in biochemical reactions and processes.
Medicine: Research is ongoing to explore its potential in drug synthesis and development.
Industry: It is used in the production of fine chemicals and pharmaceuticals due to its efficiency and selectivity as a catalyst.
Mechanism of Action
The mechanism by which Cycloocta-1,5-diene;1-[2-(2,5-diphenylphospholan-1-yl)ethyl]-2,5-diphenylphospholane;rhodium;tetrafluoroborate exerts its effects involves the coordination of the rhodium center to substrates, facilitating various chemical transformations. The bisphospholane ligand stabilizes the rhodium center and enhances its reactivity. The molecular targets and pathways involved depend on the specific reaction and substrates used.
Comparison with Similar Compounds
Similar Compounds
- Cycloocta-1,5-diene;rhodium;tetrafluoroborate
- 1,5-Cyclooctadiene;rhodium;chloride
- Cycloocta-1,5-diene;1,2-bis(diphenylphosphino)ethane;rhodium;tetrafluoroborate
Uniqueness
Cycloocta-1,5-diene;1-[2-(2,5-diphenylphospholan-1-yl)ethyl]-2,5-diphenylphospholane;rhodium;tetrafluoroborate is unique due to the presence of the bisphospholane ligand, which provides enhanced stability and reactivity compared to other similar compounds. This makes it particularly effective in catalytic applications, offering higher selectivity and efficiency.
Properties
IUPAC Name |
cycloocta-1,5-diene;1-[2-(2,5-diphenylphospholan-1-yl)ethyl]-2,5-diphenylphospholane;rhodium;tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36P2.C8H12.BF4.Rh/c1-5-13-27(14-6-1)31-21-22-32(28-15-7-2-8-16-28)35(31)25-26-36-33(29-17-9-3-10-18-29)23-24-34(36)30-19-11-4-12-20-30;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h1-20,31-34H,21-26H2;1-2,7-8H,3-6H2;;/q;;-1; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZBTPZGQIGMKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1CC=CCCC=C1.C1CC(P(C1C2=CC=CC=C2)CCP3C(CCC3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6.[Rh] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H48BF4P2Rh- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
804.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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